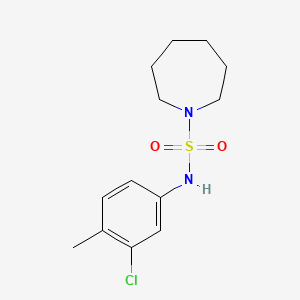

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications

Synthesis of N-Heterocycles

A concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines is reported, highlighting the versatility of sulfonamide derivatives in synthesizing complex N-heterocycles. This methodology emphasizes high levels of regio- and diastereoselectivity, showcasing the chemical utility of sulfonamide groups in organic synthesis (Matlock et al., 2015).

Ionic Liquids and Electrolytes

Azepane has been utilized to synthesize a new family of room-temperature ionic liquids, demonstrating the application of sulfonamide derivatives in creating materials with potential for environmental mitigation and as electrolytes in energy storage devices (Belhocine et al., 2011).

Electronic Transport in Polymers

The electronic transport mechanism in thin films of some new poly(azomethine sulfone)s is explored, indicating the role of sulfonamide derivatives in developing semiconducting polymers with specific optical and electrical properties (Rusu et al., 2007).

High Voltage Electrolytes for Supercapacitors

Mixtures of azepanium-based ionic liquid and propylene carbonate have been studied as high voltage electrolytes for supercapacitors, highlighting the application of sulfonamide derivatives in enhancing the performance of electrochemical energy storage systems (Pohlmann et al., 2015).

Drug Metabolism

The use of biocatalysis in drug metabolism studies is demonstrated through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing the relevance of sulfonamide compounds in pharmaceutical research (Zmijewski et al., 2006).

Safety and Hazards

Future Directions

The future directions for research on “N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the importance of heterocyclic chemistry and the potential of similar derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-11-6-7-12(10-13(11)14)15-19(17,18)16-8-4-2-3-5-9-16/h6-7,10,15H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGQGPBQNRNYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)N2CCCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)azepane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2941490.png)

![4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2941491.png)

![2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2941492.png)

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)

![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)